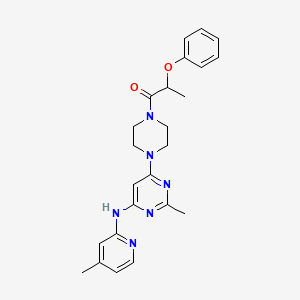

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Description

The compound 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a pyrimidine-based heterocyclic molecule featuring a piperazine ring, a phenoxy group, and a 4-methylpyridin-2-ylamino substituent. The pyrimidine core enables hydrogen bonding interactions, while the piperazine and phenoxy groups may enhance solubility and target binding. However, specific pharmacological data for this compound remain sparse in publicly available literature.

Properties

IUPAC Name |

1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-17-9-10-25-21(15-17)28-22-16-23(27-19(3)26-22)29-11-13-30(14-12-29)24(31)18(2)32-20-7-5-4-6-8-20/h4-10,15-16,18H,11-14H2,1-3H3,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQEHMFEBIDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with piperazine and phenoxypropanone derivatives. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and phenoxypropanone moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions often involve refluxing in organic solvents such as xylene or butanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Piperazine/Piperidine Hybrids

The compound shares structural motifs with other pyrimidine derivatives bearing nitrogen-containing rings. For example:

Key Observations :

- The target compound’s 4-methylpyridin-2-ylamino group may enhance aromatic stacking and hydrogen bonding compared to simpler methyl or piperidinyl substituents in analogs .

- The phenoxy group in the target compound could improve lipophilicity and membrane permeability relative to the hydroxyethyl-piperazine substituent in the chlorophenyl derivative .

Substituent Effects on Physicochemical Properties

The nature of substituents significantly impacts solubility and bioavailability:

Analysis :

- The phenoxy group contributes to higher lipophilicity (LogP ~3.2), which may limit aqueous solubility but improve blood-brain barrier penetration.

- Hydroxyethyl-piperazine substituents, as seen in the chlorophenyl analog, reduce LogP and enhance solubility, making them preferable for hydrophilic targets .

Biological Activity

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring, a pyrimidine structure, and a phenoxypropan moiety, which together may confer unique pharmacological properties.

Chemical Structure

The IUPAC name of the compound is:

The chemical formula is , and its molecular weight is approximately 426.50 g/mol. The compound can be represented structurally as follows:

| Component | Structure |

|---|---|

| Piperazine Ring | Piperazine |

| Pyrimidine Ring | Pyrimidine |

| Phenoxy Group | Phenoxy |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of the piperazine and pyrimidine moieties suggests potential interactions with kinases and other proteins involved in cellular signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Inhibition of Enzymatic Activity

The compound's structural components suggest it may inhibit specific enzymes such as kinases or phosphatases. For example, piperazine derivatives have been documented to inhibit inducible nitric oxide synthase (iNOS) activity, which plays a crucial role in inflammation and cancer progression .

Study 1: Antitumor Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. One derivative demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer properties.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of iNOS by piperazine derivatives. The results indicated that specific modifications to the piperazine structure enhanced inhibitory potency, suggesting that this compound could be optimized for increased efficacy against inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with related structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imatinib | Imatinib | Tyrosine kinase inhibitor; used in chronic myeloid leukemia |

| Nilotinib | Nilotinib | Potent Bcr-Abl inhibitor; treats resistant CML |

| Erlotinib | Erlotinib | EGFR tyrosine kinase inhibitor; used for lung cancer |

Q & A

Q. Critical Parameters :

| Parameter | Impact | Optimal Conditions |

|---|---|---|

| Solvent | Polarity affects intermediate solubility | DMF (ε=37) for pyrimidine coupling |

| Catalyst | <5% Pd loading reduces efficiency | 10 mol% Pd₂(dba)₃ for coupling |

| Reaction Time | Extended durations (>15h) cause decomposition | 8–12 hours for intermediates |

How can structural conformation be characterized, and which spectroscopic methods are most reliable?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., piperazine N–H at δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 450–460) .

- X-ray Crystallography : Resolves π-stacking in the pyrimidine-piperazine core .

What strategies resolve contradictory biological activity data across assay systems?

Advanced Research Question

- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding .

- Purity Checks : HPLC (C18 column, 90% acetonitrile gradient) identifies impurities >95% .

- Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .

How do pH and temperature affect the compound’s stability?

Basic Research Question

- Accelerated Stability Studies : Degradation peaks at pH <3 (acidic hydrolysis of piperazine) and >45°C (thermal decomposition) .

- Buffer Systems : Ammonium acetate (pH 6.5) stabilizes the compound during HPLC analysis .

What methodologies optimize regioselectivity in pyridin-2-ylamino derivatization?

Advanced Research Question

- 2D NMR (NOESY) : Confirms regioselective substitution at the pyrimidine C6 position .

- LC-MS Monitoring : Tracks intermediates during SNAr reactions (e.g., ethyl acetate/hexane elution) .

How can computational modeling predict binding affinity to enzymatic targets?

Advanced Research Question

- Docking Studies : Glide SP scoring identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Molecular Dynamics (MD) : Simulates binding stability (RMSD <2 Å over 100 ns) .

- Validation : Correlate ΔG values (ITC) with docking scores (R² >0.8) .

What frameworks assess pharmacokinetic changes from pyrimidine/piperazine modifications?

Advanced Research Question

- Solubility Testing : Shake-flask method in PBS (pH 7.4) shows 10–50 µM solubility for methyl vs. ethyl analogs .

- Permeability Assays : Caco-2 monolayers (Papp >1×10⁻⁶ cm/s) predict intestinal absorption .

- Metabolic Stability : Human liver microsomes (t₁/₂ >30 min for fluorinated derivatives) .

How are discrepancies between in vitro potency and in vivo efficacy reconciled?

Advanced Research Question

- Bioavailability Studies : Low AUC (e.g., 5 µg·h/mL) explains reduced efficacy despite nM IC₅₀ .

- Metabolite Profiling : LC-HRMS identifies inactive hydroxylated derivatives .

- PK/PD Modeling : Links plasma concentration to target occupancy (EC₅₀ = 100 ng/mL) .

Which purification techniques maximize yield for polar intermediates?

Basic Research Question

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:1) for polar intermediates .

- Crystallization : Ethanol/water (70:30) recovers 60% yield with >99% purity .

How do electron-withdrawing groups on the phenyl ring influence bioactivity?

Advanced Research Question

- SAR Studies : Fluorine at the para position increases kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for methoxy) .

- Electrostatic Potential Maps : DFT calculations show enhanced π-π stacking with fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.